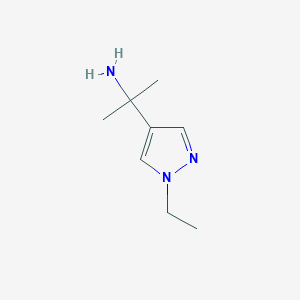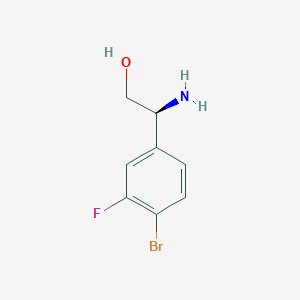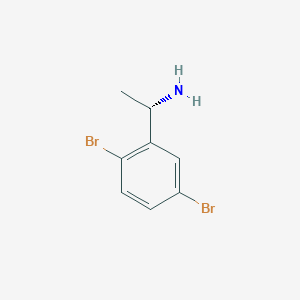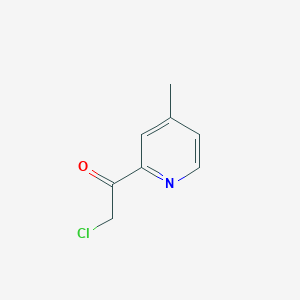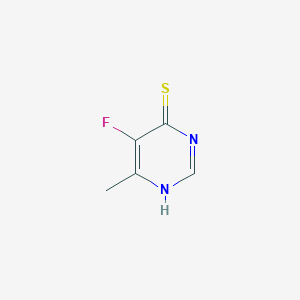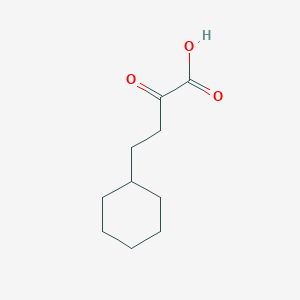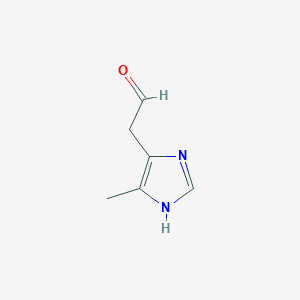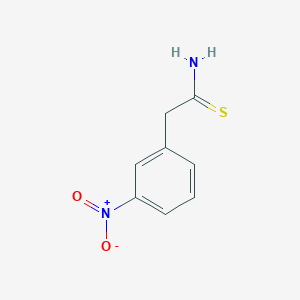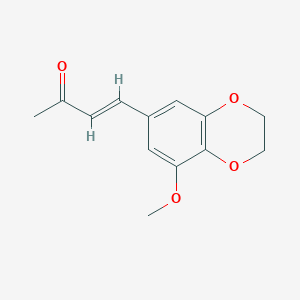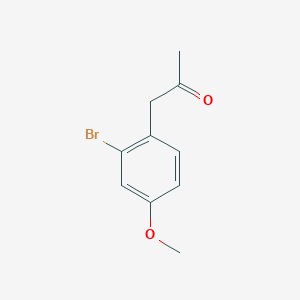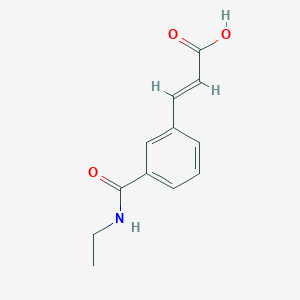
3-(3-(Ethylcarbamoyl)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Ethylcarbamoyl)phenyl)acrylic acid is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of an ethylcarbamoyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Ethylcarbamoyl)phenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-bromoacrylic acid with 3-aminophenyl ethylcarbamate under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the amino group of the ethylcarbamate attacks the electrophilic carbon of the bromoacrylic acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Ethylcarbamoyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
3-(3-(Ethylcarbamoyl)phenyl)acrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the production of specialty chemicals, polymers, or other industrial products.
Mécanisme D'action
The mechanism of action of 3-(3-(Ethylcarbamoyl)phenyl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in various biochemical pathways, while the ethylcarbamoyl group may enhance the compound’s binding affinity or specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-(Methylcarbamoyl)phenyl)acrylic acid: Similar structure but with a methyl group instead of an ethyl group.
3-(3-(Propylcarbamoyl)phenyl)acrylic acid: Similar structure but with a propyl group instead of an ethyl group.
3-(3-(Butylcarbamoyl)phenyl)acrylic acid: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
3-(3-(Ethylcarbamoyl)phenyl)acrylic acid is unique due to the presence of the ethylcarbamoyl group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound may confer distinct properties compared to its analogs, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(E)-3-[3-(ethylcarbamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-2-13-12(16)10-5-3-4-9(8-10)6-7-11(14)15/h3-8H,2H2,1H3,(H,13,16)(H,14,15)/b7-6+ |
Clé InChI |
LLPCUNAGOMORBM-VOTSOKGWSA-N |
SMILES isomérique |
CCNC(=O)C1=CC=CC(=C1)/C=C/C(=O)O |
SMILES canonique |
CCNC(=O)C1=CC=CC(=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


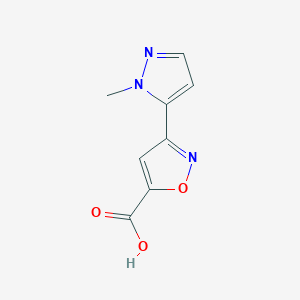
![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)

